(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Overview
Description
“(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide” is also known as 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine . It has a molecular formula of C9H10N2O2S2 and a molar mass of 242.32 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . Another study reported the synthesis of imines by refluxing corresponding aldehydes and amines in EtOH with PTSA .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques .Chemical Reactions Analysis
In a solvent-dependent study, 3-formylchromones and 2-aminobenzothiazoles formed corresponding imines . The reactions were performed at the same temperature, and purification was achieved by filtration .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.50±0.1 g/cm3 and a predicted boiling point of 453.0±51.0 °C .Scientific Research Applications
Pesticidal Agents
Compounds containing the benzothiazolylamino group have been synthesized and evaluated as potential pesticidal agents . The bioassay results showed that most of the synthesized compounds exhibited favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Tyrosinase Inhibitors
Benzothiazol-2-ylamino derivatives have been synthesized and examined for their effect on melanogenesis . One of these compounds, MHY2081, had the strongest inhibitory effect on tyrosinase without cytotoxicity in B16F10 melanoma cells . This suggests that these compounds could be used as tyrosinase inhibitors for the prevention and treatment of pigmentation disorders .
Agrochemicals
The benzothiazolylamino group is also being explored in the synthesis of new agrochemicals . These compounds are being designed to have prominent pesticidal properties .
Neurological Studies
Some compounds containing the benzothiazolylamino group have been found to activate the release of calcium ions in insect central neurons . This suggests potential applications in neurological studies .
Acaricidal Agents
Certain compounds containing the benzothiazolylamino group have shown lethality rates against spider mite . This suggests that these compounds could be used as acaricidal agents .
Cosmetic Applications
Given their inhibitory effect on tyrosinase, compounds containing the benzothiazolylamino group could be used in cosmetics to prevent melanin accumulation in the skin .
Future Directions
properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-7(14)12-11-13(2)9-5-4-8(18(3,15)16)6-10(9)17-11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRBPYBCHMRKHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
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